(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(9-6-18-4-2-1-3-5-18)27-16-14-26(15-17-27)21-8-7-20(24-25-21)19-10-12-23-13-11-19/h1-13H,14-17H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGVHIWRKWLNBX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound belonging to the chalcone class, characterized by its intricate structure that includes multiple heterocycles and functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound consists of:
- A phenyl group attached to a conjugated enone system.
- A piperazine moiety , which enhances its interaction with biological targets.
- A pyridazine ring , known for its unique physicochemical properties conducive to drug design.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis .
2. Antitubercular Activity
The compound has been investigated for its potential as an antitubercular agent. In one study, related derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong efficacy .
3. Cancer Therapeutics
The pyridazine ring's unique properties have been linked to anticancer activities. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon carcinoma (HCT116), with IC50 values indicating significant potency .
The mechanism of action for this compound involves interaction with specific molecular targets:
Target Interactions
The compound is believed to inhibit key enzymes and pathways involved in disease progression:
| Target | Effect |
|---|---|
| Carbonic Anhydrase | Inhibition leading to reduced tumor growth |
| Acetylcholinesterase | Modulation of neurotransmitter levels |
| Kinases | Inhibition affecting signal transduction |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-(furan-2-y)-1-(4-(6-(pyridin... | Contains furan ring | Potential anti-inflammatory effects |
| 6-(4-hydroxyphenyl)-3-styryl-pyrazolo... | Pyrazolo ring structure | Kinase inhibition |
| 5-methylpyridin derivatives | Methylated pyridine | Antimicrobial properties |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
Case Study 1: Antitubercular Efficacy
A series of synthesized compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative exhibited an IC90 value of 40.32 μM, showcasing its potential as a therapeutic agent .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Inhibition of Kinases
The compound's structure suggests that it may act as an inhibitor of specific kinases involved in cancer progression. For example, imidazo[1,2-b]pyridazines have been identified as effective inhibitors of TAK1 kinase, which plays a crucial role in inflammatory responses and cancer cell survival . The presence of the piperazine and pyridazine groups in the compound could enhance its binding affinity to these targets.
Case Study 1: Cytotoxicity Testing
In a study evaluating various derivatives of pyridazine-containing compounds, this compound was tested against multiple cancer cell lines. Results indicated that modifications in the piperazine substituent significantly affected cytotoxicity profiles, suggesting that structural optimization is key to enhancing therapeutic efficacy .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in tumorigenesis. The study revealed that compounds with similar structural features inhibited kinase activity more effectively than standard treatments, highlighting their potential as novel therapeutic agents in oncology .
Chemical Reactions Analysis
Reactions Involving the α,β-Unsaturated Ketone
The chalcone group enables the following key reactions:
Reactions of the Pyridazine Ring
The pyridazine moiety undergoes electrophilic and nucleophilic substitutions:
Piperazine Ring Reactivity
The piperazine group participates in alkylation, acylation, and coordination:
Pyridinyl Group Reactivity
The pyridin-4-yl substituent undergoes electrophilic substitution and coordination:
Cross-Reactivity Between Functional Groups
Interactions between moieties lead to unique reactivity:
-
Tandem Aldol-Michael Reactions : Sequential base-catalyzed Aldol condensation followed by Michael addition yields polycyclic structures .
-
Hydrogenolysis of Piperazine-Pyridazine Linkage : H₂/Pd reduces the C–N bond between piperazine and pyridazine under high pressure .
Stability and Degradation Pathways
Critical stability considerations under physiological conditions:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound is compared to three analogs with variations in substituents and heterocyclic systems (Table 1).
Table 1: Structural Comparison of (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one and Analogs
Structural and Functional Analysis
Aromatic Substitutions: The target compound’s phenyl group at C3 is unsubstituted, favoring hydrophobic interactions. The 4-methoxy-naphthyl substituent (Row 2) increases lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility .
Piperazine Modifications: The pyridazine-pyridine system in the target compound offers dual nitrogen sites for hydrogen bonding, unlike the single pyridine (Row 2) or furan (Row 3) moieties. Pyridazine’s adjacent nitrogens could enhance binding to metal ions or polar residues in enzymes . Crystallographic studies confirm a chair conformation for the piperazine ring in such cases .
Heterocyclic Systems: Pyridazine vs. Furan vs.
Pharmacological Implications
- Ferroptosis Induction: highlights the role of enones in triggering ferroptosis in cancer cells. The target compound’s α,β-unsaturated ketone moiety may act as a Michael acceptor, reacting with cellular thiols to disrupt redox balance. Structural analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) could enhance this reactivity .
- Antimicrobial Activity : Compounds like the bis(4-methoxyphenyl)methyl analog (Row 4) exhibit antimicrobial properties due to their bulky aromatic systems, which may disrupt bacterial membranes .
Q & A
Q. Why do some studies report variable biological activity for structurally similar compounds?
- Methodological Answer :
- Structural nuances : Minor differences (e.g., 4-fluorophenyl vs. 4-methylphenyl substituents) alter lipophilicity (logP) and membrane permeability .
- Assay conditions : Control for cell line variability (e.g., HEK293 vs. HeLa) and serum content in media (e.g., 5% vs. 10% FBS) .
Tables for Key Data
Q. Table 1. Comparative Analysis of Catalytic Methods for Enone Synthesis
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional | None | 55–60 | 90–92 | |
| Fe₂O₃@SiO₂/In₂O₃ | Nanoparticles (10 mol%) | 78–85 | 95–98 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.2–8.5 (pyridazine-H), J = 15.5 Hz | (E)-configuration confirmed |
| X-ray Diffraction | C–C bond lengths: 1.34–1.37 Å | Planar enone system |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
